molecular formula C13H10N2O2 B13669226 Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate

Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate

Cat. No.: B13669226
M. Wt: 226.23 g/mol
InChI Key: RHGIPHYOXOMDRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate is unique due to its specific structure, which combines the properties of both naphthoquinone and imidazole. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities .

Biological Activity

Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H9N2O2C_{12}H_{9}N_{2}O_{2} and a molecular weight of approximately 201.21 g/mol. Its structure features both naphthalene and imidazole rings, which contribute to its unique chemical properties and biological activities. The presence of a carboxylate group enhances its reactivity and interaction with biological macromolecules, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that derivatives of naphthoimidazoles can effectively inhibit the growth of pathogenic bacteria, suggesting potential applications as antimicrobial agents in clinical settings .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Naphthoimidazole derivatives have demonstrated efficacy in inhibiting tumor growth in various cancer models. For instance, studies have reported that this compound can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific molecular pathways related to cell survival and proliferation .

The biological activity of this compound is primarily attributed to its ability to interact with key molecular targets:

  • Inhibition of DNA Synthesis : The compound can interfere with bacterial DNA synthesis, leading to cell death. This mechanism is crucial for its antimicrobial activity.
  • Induction of Apoptosis : In cancer cells, it activates apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins, thereby promoting cell death in malignant tissues .

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a new antimicrobial agent.
    Bacterial StrainMIC (µg/mL)
    E. coli32
    S. aureus16
    P. aeruginosa64
  • Anticancer Activity : In vitro studies using human cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability.
    Cell LineIC50 (µM)
    HeLa15
    MCF-720
    A54925

Properties

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 1H-benzo[f]benzimidazole-2-carboxylate

InChI

InChI=1S/C13H10N2O2/c1-17-13(16)12-14-10-6-8-4-2-3-5-9(8)7-11(10)15-12/h2-7H,1H3,(H,14,15)

InChI Key

RHGIPHYOXOMDRZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=CC3=CC=CC=C3C=C2N1

Origin of Product

United States

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